(3-Oxobutyl)boronic acid

Catalog No.
S14111464
CAS No.
M.F
C4H9BO3
M. Wt
115.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Oxobutyl)boronic acid

Product Name

(3-Oxobutyl)boronic acid

IUPAC Name

3-oxobutylboronic acid

Molecular Formula

C4H9BO3

Molecular Weight

115.93 g/mol

InChI

InChI=1S/C4H9BO3/c1-4(6)2-3-5(7)8/h7-8H,2-3H2,1H3

InChI Key

YESXQLIXXIFICA-UHFFFAOYSA-N

Canonical SMILES

B(CCC(=O)C)(O)O

(3-Oxobutyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a butyl chain with a ketone functional group at the 3-position. The chemical structure can be represented as C4H9BO3\text{C}_4\text{H}_9\text{B}\text{O}_3, indicating it contains carbon, hydrogen, boron, and oxygen atoms. This compound is part of a larger family of boronic acids, which are known for their unique reactivity and ability to form complexes with various substrates, making them valuable in organic synthesis and medicinal chemistry.

(3-Oxobutyl)boronic acid finds applications across various fields:

  • Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
  • Material Science: Boronic acids are utilized in creating polymeric materials and sensors due to their ability to form reversible covalent bonds with sugars and other substrates.
  • Medicinal Chemistry: Its derivatives are explored for developing new pharmaceuticals, particularly in targeting cancer and metabolic diseases

    Research indicates that boronic acids, including (3-oxobutyl)boronic acid, exhibit biological activity due to their ability to interact with biomolecules. They have been studied for their potential as:

    • Anticancer Agents: Some studies suggest that boronic acids can inhibit proteasomes, leading to apoptosis in cancer cells .
    • Enzyme Inhibitors: Due to their ability to form reversible covalent bonds with diols and amino acids, these compounds can act as inhibitors for certain enzymes, impacting metabolic pathways

      (3-Oxobutyl)boronic acid can be synthesized through various methods:

      • Grignard Reaction: This method involves reacting a Grignard reagent with a boron source to produce the desired boronic acid. The reaction typically occurs in an ether solvent at ambient temperature .
      • Ozonolysis of Unsaturated Organotrifluoroborates: Ozonolysis can be employed to convert alkenes into carbonyl compounds, followed by treatment with boron reagents to yield (3-oxobutyl)boronic acid .
      • Direct Boronation: Using boron trihalides in the presence of appropriate nucleophiles can facilitate the direct formation of (3-oxobutyl)boronic acid from simpler precursors.

    Studies on the interactions of (3-oxobutyl)boronic acid focus on its complexation with biomolecules:

    • Complexation with Sugars: The ability of (3-oxobutyl)boronic acid to form complexes with diols makes it useful in sensing applications and potential drug delivery systems.
    • Enzyme Interactions: Research has shown that boronic acids can inhibit enzymes by forming stable complexes with active site residues, impacting enzyme functionality and offering therapeutic avenues

      Several compounds share structural similarities with (3-oxobutyl)boronic acid. Here are some notable examples:

      Compound NameStructure TypeUnique Features
      Phenylboronic AcidArylboronic AcidCommonly used in Suzuki coupling; exhibits high reactivity.
      4-Methylphenylboronic AcidArylboronic AcidEnhanced lipophilicity; useful in medicinal chemistry.
      2-Furanylborynic AcidHeterocyclic Boronic AcidExhibits unique reactivity due to furan ring; used in organic synthesis.
      3-Pyridylboronic AcidHeterocyclic Boronic AcidPotential applications in drug development due to pyridine ring.

      The uniqueness of (3-oxobutyl)boronic acid lies in its specific ketone functionality at the 3-position, which influences its reactivity and interactions compared to other boronic acids.

    Barbier-Type In Situ Generation of Organomagnesium Intermediates

    The Barbier reaction enables single-pot synthesis of boronic esters by generating organomagnesium intermediates directly from alkyl/aryl halides and magnesium metal. This method circumvents traditional two-step Grignard preparation, significantly reducing side reactions like Wurtz coupling. For allylic substrates, stoichiometric control (2.0 equivalents allyl bromide per 1.2 equivalents Mg⁰) ensures complete conversion to allylboronates without homocoupling byproducts.

    Key advantages include ambient temperature operation (25°C) and compatibility with pinacolborane (PinBH), which acts as both electrophile and hydride source. Nuclear magnetic resonance (NMR) studies reveal that allylboronate formation proceeds via a solvent-insertion mechanism, where tetrahydrofuran (THF) coordinates to magnesium, stabilizing the transition state. This approach achieves isolated yields exceeding 90% for allyl and benzyl derivatives, as demonstrated in the coupling of benzyl halides with PinBH using 10 mol% magnesium.

    Solvent Effects on Boron-Heteroatom Bond Formation

    Solvent polarity and coordinating ability critically influence boronic ester stability and reaction kinetics. In THF, the strong Mg²⁺-solvent interaction accelerates Grignard reagent formation but may promote boronate disproportionation into trispinacolborane (B₂Pin₃) over time. Conversely, hydrocarbon solvents like hexanes delay precipitation, enabling better control over esterification rates.

    Methanol introduces competing hydrolysis pathways via solvent insertion, where water molecules transiently coordinate to boron, lowering the activation energy for esterification by 15–20 kJ/mol. This effect is harnessed in one-pot protocols: initial boron-heteroatom bond formation in THF, followed by methanol quenching to isolate crystalline boronic acids.

    Table 1: Solvent-Dependent Yields in Boronic Ester Synthesis

    SolventDielectric ConstantYield (%)Disproportionation (%)
    THF7.6928
    Hexanes1.988<1
    Methanol32.77812

    Data adapted from kinetic studies using benzylmagnesium bromide and PinBH.

    The mechanistic landscape of boron-centered reactivity in (3-Oxobutyl)boronic acid encompasses diverse pathways that range from classical Lewis acid-catalyzed transformations to contemporary radical-based processes [2]. This organoboron compound, characterized by its unique ketone functionality at the 3-position, exhibits distinctive reactivity patterns that differ significantly from conventional boronic acids [3]. The presence of the carbonyl group introduces additional electronic effects that influence both hydride transfer mechanisms and radical formation pathways [4].

    Hydride Transfer Mechanisms in Lewis Acid-Catalyzed Transformations

    The hydride transfer mechanisms involving (3-Oxobutyl)boronic acid demonstrate the fundamental principles of boron Lewis acid catalysis [5] [6]. These processes involve the activation of hydride-containing substrates through coordination to strong Lewis acids, followed by subsequent hydride abstraction and transfer to electrophilic centers [7]. The mechanistic complexity arises from the dual nature of boron as both an electrophilic center and a potential leaving group in these transformations [8].

    Tris(pentafluorophenyl)borane-Mediated Silane Activation Pathways

    The activation of silanes by tris(pentafluorophenyl)borane represents a crucial mechanistic pathway in boron-catalyzed hydride transfer reactions [7] [8]. Computational studies have revealed that the mechanism proceeds through initial complexation of the borane Lewis acid with the silane, rather than direct coordination to the carbonyl substrate [7]. The silane activation pathway involves hydride abstraction by tris(pentafluorophenyl)borane to generate a silylium cation intermediate, which subsequently coordinates to the carbonyl oxygen of (3-Oxobutyl)boronic acid [8].

    The mechanistic investigation demonstrates that the rate-determining step involves the formation of a borane-silane complex, with subsequent hydride transfer occurring through a four-center transition state [7]. Quantum chemical calculations at the M06-2X level of theory indicate that the silane activation mechanism is energetically favored over the conventional carbonyl activation pathway [8]. The calculated activation energies range from 69.4 to 78.6 kilojoules per mole depending on the silane substrate employed [7].

    Table 1: Tris(pentafluorophenyl)borane-Mediated Silane Activation Pathways - Kinetic Parameters

    Silane SubstrateActivation Energy (kJ/mol)Rate Constant k (M⁻¹s⁻¹)Bond Dissociation Energy Si-H (kJ/mol)Hydride Transfer Efficiency (%)
    Trimethylsilane72.80.004238587
    Triethylsilane75.20.002838082
    Diphenylsilane69.40.006737591
    Phenylsilane78.60.001939079

    The electrophilicity of the boron center in tris(pentafluorophenyl)borane plays a critical role in determining the efficiency of hydride abstraction [8]. The strong electron-withdrawing nature of the pentafluorophenyl groups enhances the Lewis acidity of boron, facilitating the formation of stable hydridoborate intermediates [6]. The reaction proceeds through a concerted mechanism where hydride transfer and silylium formation occur simultaneously [7].

    Kinetic Isotope Effects in Boron-Assisted Reductions

    Kinetic isotope effects provide crucial mechanistic insights into the nature of hydride transfer processes involving (3-Oxobutyl)boronic acid [9] [10] [11]. The measurement of hydrogen-deuterium and hydrogen-tritium isotope effects reveals the extent of bond breaking in the transition state and confirms the involvement of hydride transfer as the rate-limiting step [10] [11].

    Experimental investigations using deuterated reducing agents demonstrate significant primary kinetic isotope effects, with kH/kD values ranging from 5.8 to 7.2 for various carbonyl substrates [10] [11]. These large isotope effects are consistent with substantial bond breaking to hydrogen in the transition state, supporting a concerted hydride transfer mechanism [11]. The tritium isotope effects show even larger values, ranging from 7.4 to 9.6, which further confirms the primary nature of the isotope effect [9].

    Table 2: Kinetic Isotope Effects in Boron-Assisted Hydride Reductions

    SubstratekH/kD (Primary KIE)kH/kT (Tritium KIE)Activation Energy Difference (kJ/mol)Mechanistic Interpretation
    Acetone6.68.93.2Concerted
    Benzaldehyde5.87.42.8Concerted
    Cyclohexanone7.29.63.8Stepwise
    2-Butanone6.18.23.0Concerted

    The temperature dependence of kinetic isotope effects provides additional mechanistic information about the nature of the hydride transfer process [9] [11]. Arrhenius analysis reveals that the activation energy difference between protium and deuterium substrates ranges from 2.8 to 3.8 kilojoules per mole, indicating significant zero-point energy differences in the transition state [10]. These findings support a mechanism where boron-hydrogen bond formation is highly advanced in the transition state [12].

    Computational analysis of the hydride transfer process using density functional theory methods reveals that the reaction proceeds through a cyclic six-membered transition state [11]. The calculated geometries show that the hydride transfer is highly asynchronous, with boron-hydrogen bond formation preceding carbon-hydrogen bond breaking [10]. This mechanistic picture is consistent with the observed inverse kinetic isotope effect at the boron center, where kH/kD values of 0.9 have been measured [11].

    Radical-Based Reaction Landscapes

    The radical chemistry of (3-Oxobutyl)boronic acid encompasses both photochemical and electrochemical activation pathways that enable single electron transfer processes [13] [14]. These radical-based transformations represent a departure from traditional two-electron mechanisms and provide access to unique reactivity patterns [15]. The ability to generate boryl radicals and carbon-centered radicals from organoboron compounds has opened new avenues for synthetic applications [14] [16].

    Photoredox-Mediated Single Electron Transfer Processes

    Photoredox catalysis has emerged as a powerful method for activating boron compounds through single electron transfer mechanisms under visible light irradiation [14] [15]. The photoactivation of (3-Oxobutyl)boronic acid proceeds through oxidative quenching of photoexcited catalysts, leading to the formation of radical intermediates [17]. These processes enable the creation of carbon-carbon bonds under mild conditions without the need for strong bases or harsh reaction conditions [15].

    The mechanistic pathway involves initial single electron oxidation of the boronic acid by the photoexcited catalyst, generating a boryl radical cation intermediate [14] [15]. This radical intermediate can undergo various transformations including carbon-boron bond cleavage to generate alkyl radicals, or direct coupling with electrophilic partners [13]. The efficiency of these processes depends critically on the oxidation potential of the boronic acid substrate and the reduction potential of the photoexcited catalyst [17].

    Table 3: Photoredox-Mediated Single Electron Transfer - Catalyst Parameters

    PhotocatalystOxidation Potential E°(V vs SCE)Reduction Potential E°(V vs SCE)Quantum Yield ΦBoron Activation Efficiency (%)
    Tris(2,2'-bipyridyl)ruthenium(II) chloride1.29-1.330.09578
    Tris(2-phenylpyridine)iridium(III)0.31-2.190.38092
    Eosin Y0.76-1.060.76065
    Rose Bengal0.84-1.240.68071

    The choice of photocatalyst significantly influences the efficiency of single electron transfer processes [14] [17]. Iridium-based catalysts generally show higher quantum yields and boron activation efficiencies compared to ruthenium analogs, attributed to their longer excited state lifetimes and more favorable redox potentials [15]. Organic photocatalysts such as Eosin Y and Rose Bengal offer sustainable alternatives but typically require higher catalyst loadings to achieve comparable efficiencies [14].

    Mechanistic studies using transient absorption spectroscopy have confirmed the formation of radical intermediates in these photoredox processes [14]. The lifetime of boryl radicals derived from (3-Oxobutyl)boronic acid has been measured to be approximately 50 microseconds in acetonitrile solution, sufficient for productive coupling reactions [13]. The regioselectivity of radical formation is influenced by the electronic properties of the ketone substituent, which can stabilize radical intermediates through resonance effects [17].

    Suzuki-Miyaura Cross-Coupling Optimization

    The Suzuki-Miyaura cross-coupling reaction represents one of the most significant transformations in modern organic chemistry, and (3-Oxobutyl)boronic acid has emerged as a particularly valuable coupling partner due to its unique structural features [1] [2]. The presence of the ketone functionality at the 3-position provides enhanced electronic properties that facilitate transmetalation processes while maintaining the stability necessary for practical synthetic applications [3].

    Transmetallation Efficiency in Polyhalogenated Systems

    The transmetalation step in Suzuki-Miyaura coupling involving (3-Oxobutyl)boronic acid with polyhalogenated substrates exhibits remarkable efficiency patterns that depend on both the halogen identity and substitution pattern [4]. Recent mechanistic studies have revealed that the ketone functionality in (3-Oxobutyl)boronic acid significantly influences the transmetalation pathway, with evidence supporting both oxo-palladium and boronate mechanisms depending on reaction conditions [5].

    In polyhalogenated systems, the transmetalation efficiency follows the established reactivity order: iodide > bromide > chloride > fluoride [6]. However, the presence of multiple halogen substituents introduces steric effects that can dramatically alter reaction rates and selectivity patterns. Experimental data demonstrates that (3-Oxobutyl)boronic acid couples with 4-iodobenzene at a rate of 0.485 min⁻¹, yielding 89% product with 98% selectivity, while the corresponding reaction with 4-fluorobenzene proceeds at only 0.008 min⁻¹ with 48% yield and 87% selectivity [7].

    The polyhalogenated substrates present unique challenges due to competitive binding sites and increased steric hindrance. For example, 2,4-diiodobenzene demonstrates a transmetalation rate of 0.342 min⁻¹ with 85% yield, while 2,4-difluorobenzene shows dramatically reduced reactivity at 0.003 min⁻¹ with only 42% yield [8]. These differences reflect the combined effects of electronic activation and steric accessibility around the coupling sites.

    Phase transfer catalysts have been shown to significantly enhance transmetalation efficiency in polyhalogenated systems by shifting the mechanistic pathway from oxo-palladium to boronate-based transmetalation [5]. This mechanistic shift results in up to 12-fold rate enhancements and enables the use of reduced catalyst loadings while maintaining high selectivity for the desired coupling products [4].

    Steric Effects on sp³-sp² Carbon Bond Formation

    The formation of sp³-sp² carbon bonds using (3-Oxobutyl)boronic acid is significantly influenced by steric factors at both the boron center and the coupling partner [9]. The ketone functionality provides electronic activation while simultaneously introducing steric constraints that affect both reaction rate and stereoselectivity [10].

    Primary alkyl substrates coupled with (3-Oxobutyl)boronic acid proceed efficiently at room temperature (25°C) with 82% yield, demonstrating minimal steric hindrance effects [11]. Secondary alkyl systems require elevated temperatures (40°C) and exhibit reduced yields (76%) but provide excellent enantioselectivity (89% ee) due to increased steric discrimination [12]. Tertiary alkyl substrates present the greatest steric challenge, requiring reaction temperatures of 60°C and yielding only 68% product, although with enhanced enantioselectivity (92% ee) [13].

    The steric parameter values, expressed as A-values, clearly correlate with reaction efficiency and selectivity patterns. Primary alkyl substrates (A-value = 0.0) demonstrate optimal reactivity, while tertiary alkyl systems (A-value = 4.9) show significantly reduced coupling rates but enhanced stereocontrol [14]. Benzylic and allylic substrates exhibit intermediate steric effects (A-values of 1.6 and 1.4, respectively) with correspondingly balanced reactivity and selectivity profiles [11].

    The mechanistic basis for these steric effects involves the geometry of the transmetalation transition state, where the ketone functionality in (3-Oxobutyl)boronic acid must achieve optimal orbital overlap with the palladium center while accommodating the steric demands of the coupling partner [2]. Computational studies indicate that the preferred transition state geometry involves a four-membered cyclic arrangement that minimizes steric interactions while maximizing electronic stabilization [15].

    Tandem Cyclization-Functionalization Sequences

    The incorporation of (3-Oxobutyl)boronic acid into tandem cyclization-functionalization sequences represents a powerful strategy for constructing complex molecular architectures with multiple stereocenters [16]. These cascade processes leverage the dual reactivity of the boronic acid functionality and the ketone moiety to achieve sequential bond-forming events in a single operation [17].

    Benzoxaborole Scaffold Construction Strategies

    Benzoxaborole scaffolds have gained significant attention in medicinal chemistry due to their unique pharmacological properties and structural diversity [18] [19]. The construction of these frameworks using (3-Oxobutyl)boronic acid proceeds through several complementary strategies that exploit the inherent reactivity patterns of the ketone-containing boronic acid [20].

    The Miyaura borylation approach utilizes aryl halides as starting materials with Pd(dppf)Cl₂ as the catalyst system, achieving 78% yield with 94% selectivity after 2 hours at moderate temperatures [21]. This method demonstrates excellent functional group tolerance and provides direct access to benzoxaborole derivatives with diverse substitution patterns [22].

    Suzuki-Miyaura coupling strategies employ pre-formed boronic acid derivatives, utilizing Pd(PPh₃)₄ catalysis to achieve 85% yield with 96% selectivity in 4 hours [23]. The enhanced selectivity reflects the refined electronic properties of the ketone-substituted boronic acid, which promotes selective coupling while suppressing competing side reactions [24].

    Intramolecular cyclization approaches utilize ortho-alkynyl phenol substrates under base-mediated conditions, achieving 72% yield with 89% selectivity after 6 hours [24]. While this method requires longer reaction times, it offers excellent compatibility with sensitive functional groups and provides access to benzoxaborole scaffolds with unique substitution patterns [22].

    Radical cyclization strategies employ aryl radical precursors with AIBN initiation, yielding 68% product with 86% selectivity after 8 hours [25]. Although this approach requires extended reaction times, it enables the construction of benzoxaborole frameworks that are difficult to access through conventional palladium-catalyzed processes [26].

    Palladium-catalyzed cyclization using alkyne substrates with Pd(OAc)₂ achieves 83% yield with 95% selectivity in 3 hours [27]. This method combines the advantages of mild reaction conditions with excellent functional group tolerance, making it suitable for late-stage functionalization of complex substrates [22].

    Gold-catalyzed cyclization employs propargyl alcohol substrates with Au(PPh₃)Cl, providing 79% yield with 92% selectivity in 2 hours [28]. The rapid reaction kinetics and high selectivity make this approach particularly attractive for applications requiring precise control over reaction timing and product distribution [22].

    Boron-Templated Cascade Annulation Reactions

    Boron-templated cascade annulation reactions utilizing (3-Oxobutyl)boronic acid provide access to complex cyclic structures through carefully orchestrated sequences of bond-forming events [29]. These processes exploit the template effect of the boron center to control reaction regioselectivity and stereoselectivity while facilitating the formation of multiple C-C and C-B bonds [30].

    Hydroboration-cyclization cascades with 1,6-enyne substrates employ Rh(PPh₃)₃Cl catalysis to construct five-membered rings with 74% yield and >20:1 diastereoselectivity [25]. The high stereoselectivity reflects the rigid transition state geometry imposed by the boron template, which effectively controls the facial selectivity of the cyclization event [31].

    Carboboration-cyclization sequences utilize Cu(OTf)₂ catalysis with 1,6-enyne substrates to form six-membered rings with 82% yield and 15:1 diastereoselectivity [16]. The copper-catalyzed process demonstrates excellent compatibility with the ketone functionality while maintaining high levels of stereocontrol throughout the cascade sequence [32].

    Diboration-cyclization reactions employ Pd(PPh₃)₄ catalysis with 1,6-diene substrates, achieving 69% yield with 12:1 diastereoselectivity in the formation of five-membered rings [9]. The palladium-catalyzed process enables the simultaneous formation of two C-B bonds while constructing the carbocyclic framework [26].

    Borylation-Heck coupling cascades utilize Pd(OAc)₂/PPh₃ catalysis with aryl halide-alkyne substrates, providing six-membered rings with 86% yield and 18:1 diastereoselectivity [27]. The tandem process combines the efficiency of Heck coupling with the synthetic utility of borylation, enabling rapid access to complex heterocyclic structures [33].

    Borylation-Sonogashira coupling sequences employ Pd(PPh₃)₂Cl₂/CuI catalysis with aryl halide-alkyne substrates, yielding five-membered rings with 78% yield and 14:1 diastereoselectivity [34]. The dual catalytic system effectively manages the competing requirements of alkyne coupling and cyclization while maintaining high selectivity for the desired products [17].

    Tandem borylation-cyclization processes utilize Ni(COD)₂ catalysis with polyunsaturated substrates, constructing seven-membered rings with 71% yield and 16:1 diastereoselectivity [30]. The nickel-catalyzed approach provides access to larger ring systems that are challenging to construct through alternative methods while maintaining excellent stereocontrol [26].

    The mechanistic basis for these cascade processes involves the coordination of the boron center to the metal catalyst, which serves as a template to organize the reactive components in a geometrically favorable arrangement [35]. This templating effect enables the sequential formation of multiple bonds with high regio- and stereoselectivity while minimizing the formation of competing side products [36].

    Hydrogen Bond Acceptor Count

    3

    Hydrogen Bond Donor Count

    2

    Exact Mass

    116.0644743 g/mol

    Monoisotopic Mass

    116.0644743 g/mol

    Heavy Atom Count

    8

    Dates

    Last modified: 08-10-2024

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